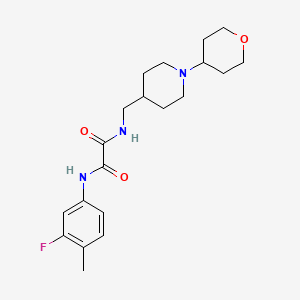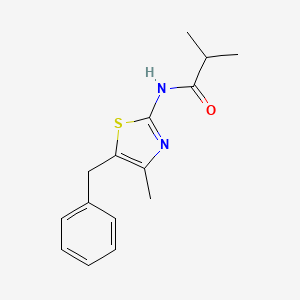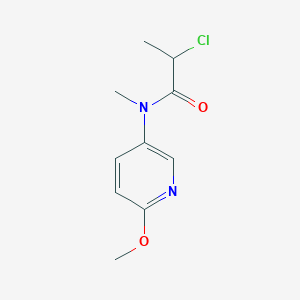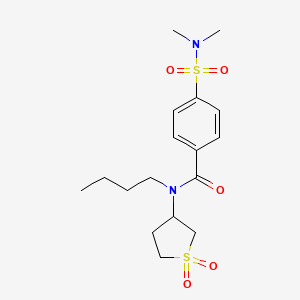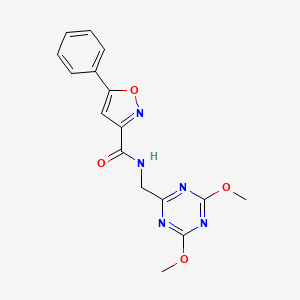
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM . DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . The synthesis of your compound might involve similar reactions, but with different reactants.Molecular Structure Analysis
The molecular structure of this compound would likely include a triazine ring (based on the 1,3,5-triazin-2-yl part of the name), which is a ring structure composed of three carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
DMTMM is used in amide coupling, one of the most common reactions in organic chemistry . It’s possible that your compound could be involved in similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, DMTMM is a solid at room temperature .科学的研究の応用
I have conducted searches for the compound “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide” and its alternative name. However, there is limited publicly available information on the specific scientific research applications for this compound.
Based on related compounds with similar chemical structures, such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), we can infer potential applications in pharmaceuticals and peptide synthesis due to its use as a reagent for activating carboxylic acids .
作用機序
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in the formation of amides . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.
Mode of Action
The compound likely functions as a condensing agent, mediating the formation of amides from carboxylic acids and amines . The triazine ring in the compound might play a crucial role in this process, possibly acting as an electron-withdrawing group that increases the electrophilicity of the carboxylic acid, thereby promoting nucleophilic attack by the amine.
Biochemical Pathways
Given its potential role in amide formation, it might influence pathways involving proteins or peptides, as amide bonds are fundamental to the structure of these biomolecules .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific amides formed through its condensing activity. These effects could range from changes in protein structure and function to alterations in signaling pathways, depending on the nature of the amides and their roles in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the efficiency of the condensation reaction might be affected by the pH of the environment, as both carboxylic acids and amines can undergo ionization. Similarly, temperature could influence the rate of the reaction, while other reactants might compete with the carboxylic acid or amine for reaction with the compound .
Safety and Hazards
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-15-18-13(19-16(20-15)24-2)9-17-14(22)11-8-12(25-21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSZXYQFQFDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)
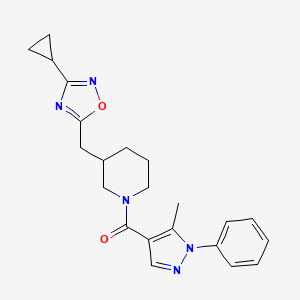
![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
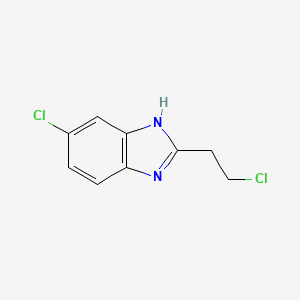


![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)
